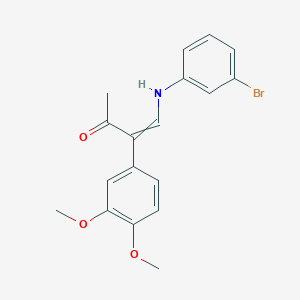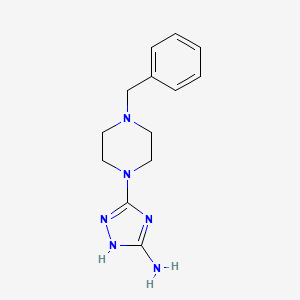![molecular formula C16H12O4 B1270304 5-[(2-Naphthyloxy)methyl]-2-furoic acid CAS No. 296274-02-7](/img/structure/B1270304.png)
5-[(2-Naphthyloxy)methyl]-2-furoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2-Naphthyloxy)methyl]-2-furoic acid (5-NOMF) is a versatile organic compound that has a wide range of applications in chemical synthesis, scientific research, and laboratory experiments. It is a structural isomer of 5-methoxy-2-furoic acid (5-MOFA), which is a common component of many natural products. 5-NOMF has been studied extensively for its biochemical and physiological effects and has been used in a variety of laboratory experiments.
Applications De Recherche Scientifique
Biocatalytic Production and Polymer Applications
5-[(2-Naphthyloxy)methyl]-2-furoic acid is closely related to 2,5-Furandicarboxylic acid (FDCA), which has gained attention for its potential as a sustainable substitute for petroleum-derived terephthalic acid in bio-based polymer production. Biocatalysis is a promising approach for synthesizing FDCA due to its mild reaction conditions, cost-effectiveness, high selectivity, and environmental friendliness. Research has focused on the synthesis of FDCA from various chemicals, including 2-furoic acid, highlighting future directions for more efficient production methods (Yuan et al., 2019).
Chemical Synthesis and Properties
The Birch reduction method is significant in the chemical modification of this compound. The reduction of similar furoic acids has been shown to produce dihydro-3-furoic acids and 5-alkoxytetrahydro-3-furoate esters, with variations in yield depending on the alcohol used in the process (Kinoshita, Miyano, & Miwa, 1975). Additionally, controlled Birch conditions and subsequent esterification processes have been employed to synthesize various 5-alkyl- and 5-aryl-2-furoic acids, revealing interesting spectroscopic properties and diastereoisomer mixtures (Masamune, Ono, & Matsue, 1975).
Electrochemical Studies
Studies on the anodic oxidation of 5-alkyl-2-furoic acids in protic solvents provide insights into the chemical behavior of similar compounds. Major products of such reactions include 1-butenolides and γ-keto esters, offering a glimpse into the potential electrochemical applications of this compound (Torii, Tanaka, Ogo, & Yamasita, 1971).
Role in Synthesis of Branched-Chain Sugars
The Birch reduction of related furoic acids has been instrumental in the synthesis of branched-chain sugars, such as methyl 5-deoxy-3-C-hydroxymethyl-2,3-O-isopropylidene-β-DL-lyxo-furanoside. This method offers a convenient approach to synthesize complex sugar derivatives, which may be relevant for applications in food science and biochemistry (Kinoshita & Miwa, 1978).
Catalytic Synthesis and Environmental Implications
This compound's connection to FDCA highlights its potential in catalytic synthesis processes aimed at creating more sustainable and environmentally friendly materials. Various catalytic methods, including chemocatalysis and photocatalysis, have been explored for FDCA synthesis from furoic acid, demonstrating the compound's significance in green chemistry applications (Drault, Snoussi, Paul, Itabaiana, & Wojcieszak, 2020).
Propriétés
IUPAC Name |
5-(naphthalen-2-yloxymethyl)furan-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c17-16(18)15-8-7-14(20-15)10-19-13-6-5-11-3-1-2-4-12(11)9-13/h1-9H,10H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZKTURKDLWLQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC3=CC=C(O3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501218598 |
Source


|
| Record name | 5-[(2-Naphthalenyloxy)methyl]-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501218598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
296274-02-7 |
Source


|
| Record name | 5-[(2-Naphthalenyloxy)methyl]-2-furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=296274-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(2-Naphthalenyloxy)methyl]-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501218598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3,5-Bis(trifluoromethyl)anilino]-3-phenyl-3-buten-2-one](/img/structure/B1270246.png)

![3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid](/img/structure/B1270262.png)


![N-[2-(benzenesulfonyl)-2-nitroethenyl]-4-bromoaniline](/img/structure/B1270290.png)




![5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B1270315.png)


